Estrone 3-sulfate sodium salt, contains ~35% Tris as stabilizer Estrone 3-sulfate sodium salt, contains ~35% Tris as stabilizer Estrone sodium sulfate is a steroid sulfate and an organic sodium salt. It is functionally related to an estrone.
Brand Name: Vulcanchem
CAS No.: 438-67-5
VCID: VC21353444
InChI: InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,18+;/m1./s1
SMILES: Array
Molecular Formula: C18H22NaO5S
Molecular Weight: 373.4 g/mol

Estrone 3-sulfate sodium salt, contains ~35% Tris as stabilizer

CAS No.: 438-67-5

Cat. No.: VC21353444

Molecular Formula: C18H22NaO5S

Molecular Weight: 373.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Estrone 3-sulfate sodium salt, contains ~35% Tris as stabilizer - 438-67-5

Specification

CAS No. 438-67-5
Molecular Formula C18H22NaO5S
Molecular Weight 373.4 g/mol
IUPAC Name sodium [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate
Standard InChI InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,18+;/m1./s1
Standard InChI Key NXIYWKXROFOTPA-ZFINNJDLSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]
Canonical SMILES CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]
Appearance White to Off-White Solid
Melting Point Can range from 173-282 °C depending of the component

Introduction

Chemical Structure and Properties

Estrone 3-sulfate sodium salt is the sodium salt form of estrone sulfate, an estrogen ester and conjugate. It has a molecular formula of C₁₈H₂₁NaO₅S and a molecular weight of 372.41 g/mol . The compound consists of the estrone steroid backbone with a sulfate group at the 3-position, balanced by a sodium counterion. Commercially available forms often contain stabilizers, with some preparations including approximately 35% Tris as a stabilizing agent .

Physical and Chemical Characteristics

The physical and chemical properties of estrone 3-sulfate sodium salt distinguish it from unconjugated estrogens and contribute to its unique biological behavior:

PropertyCharacteristicSource
Molecular Weight372.41 g/mol
Chemical FormulaC₁₈H₂₁NaO₅S
CAS Number438-67-5
Physical StatePowder
Solubility30 mg/mL in DMSO
StabilityPowder stable at -20°C for 3 years
Parent CompoundEstrone Sulfate (CID 3001028)

Unlike its unconjugated counterparts (estradiol and estrone) which are lipophilic compounds, estrone 3-sulfate sodium salt is hydrophilic due to its anionic nature. This important property affects how the compound interacts with cellular membranes and influences its distribution throughout the body .

Biological Function and Metabolism

Metabolic Interconversion

The metabolism of estrone 3-sulfate sodium salt involves several key enzymes and metabolic pathways that regulate estrogen homeostasis:

  • Steroid sulfatase (STS) cleaves the sulfate group, converting estrone sulfate into estrone .

  • Estrogen sulfotransferases, particularly SULT1A1 and SULT1E1, catalyze the reverse reaction, converting estrone back to estrone sulfate .

  • 17β-hydroxysteroid dehydrogenases can further transform estrone into estradiol, which is a more potent estrogen .

This metabolic interconversion creates a dynamic equilibrium between the sulfated and unconjugated forms in various tissues, allowing for precise regulation of estrogen levels throughout the body .

Membrane Transport

Because of its hydrophilic nature, estrone 3-sulfate sodium salt cannot diffuse passively through cell membranes like unconjugated estrogens . Instead, it relies on active transport mechanisms to enter cells, including:

  • Organic-anion-transporting polypeptides (OATPs): OATP1A2, OATP1B1, OATP1B3, OATP1C1, OATP2B1, OATP3A1, OATP4A1, and OATP4C1 .

  • Sodium-dependent organic anion transporter (SOAT; SLC10A6) .

These transporters exhibit tissue-specific expression patterns, creating a selective distribution of estrone sulfate throughout different organs and tissues .

Pharmacological Profile

Pharmacokinetics

The pharmacokinetic properties of estrone 3-sulfate sodium salt contribute to its extended biological activity and therapeutic utility:

ParameterValue/CharacteristicSource
Protein Binding90% to albumin, not to SHBG
MetabolismDesulfation via steroid sulfatase (STS)
Major MetabolitesEstrone and Estradiol
Elimination Half-life12 hours

The extended half-life of 12 hours makes estrone 3-sulfate sodium salt a suitable compound for once-daily dosing regimens in therapeutic applications . Its preferential binding to albumin rather than sex hormone-binding globulin (SHBG) influences its distribution and bioavailability .

Pharmacodynamics

As a prodrug, estrone 3-sulfate sodium salt itself has minimal direct pharmacological activity. It exerts its effects after conversion to estrone and subsequently to estradiol, which is a potent agonist of estrogen receptors . Research has demonstrated that estrone sulfate can transactivate estrogen receptors at physiologically relevant concentrations, an effect that is diminished by co-application of steroid sulfatase inhibitors like irosustat (STX-64) . This confirms the importance of metabolic activation in the compound's biological effects.

Medical Applications

Menopausal Hormone Therapy

Estrone 3-sulfate sodium salt is a key component in several estrogen replacement preparations used for menopausal hormone therapy . As the sodium salt (sodium estrone sulfate), it constitutes the major estrogen component of:

  • Conjugated estrogens (Premarin)

  • Esterified estrogens (Estratab, Menest)

It is also used independently as the piperazine salt estropipate (piperazine estrone sulfate; Ogen) .

Routes of Administration

The versatility of estrone 3-sulfate sodium salt allows for multiple administration routes, enhancing its therapeutic utility:

  • Oral administration (most common)

  • Transdermal application (as part of Premarin formulations)

  • Vaginal administration

  • Injectable forms

Research Applications

As a Ligand for Transporter Studies

Estrone 3-sulfate sodium salt has been investigated as a ligand for targeting organic anion transporting polypeptides . This application leverages the compound's reliance on specific transporters for cellular uptake, making it a valuable tool for studying the function and distribution of these transport proteins.

In Hormone-Dependent Cancer Research

Given the role of estrogens in certain cancers, estrone 3-sulfate sodium salt and its metabolism have been studied in the context of hormone-dependent malignancies. The enzyme steroid sulfatase, which converts estrone sulfate to active estrone, has emerged as a potential therapeutic target, with inhibitors like irosustat being investigated for their ability to reduce local estrogen production in hormone-sensitive tissues .

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